N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-3-7-6(10)5-9/h9H,3-5H2,1-2H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIMYTBEQWJZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569810 | |
| Record name | N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-91-1 | |
| Record name | N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide can be synthesized through several methods. One common approach involves the reaction of sodium dimethylaminoethanol with chlorosulfonic acid . Another method includes the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production process. The final product is then purified through various techniques, such as distillation or crystallization, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and as a reagent in various assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyacetamide group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with the target molecule, differing in substituents or core functionalities:
N,N-Dimethylacetamide (DMAC)
- Structure: C₄H₉NO (MW: 87.12 g/mol), lacking the hydroxy group and dimethylaminoethyl chain.
- Properties : A polar aprotic solvent with high lipophilicity.
- Key Differences : Reduced hydrogen-bonding capacity compared to the hydroxyacetamide derivative. Widely used in industrial applications but associated with health risks, including hepatotoxicity .
Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)
- Structure: C₁₄H₂₂N₂O (MW: 234.34 g/mol), featuring a diethylaminoethyl group and aromatic 2,6-dimethylphenyl substituent.
- Properties : Local anesthetic with a pKa of 7.93, enabling membrane penetration and sodium channel blockade .
- Key Differences : The aromatic group enhances lipophilicity and receptor binding, whereas the hydroxy group in the target compound may reduce blood-brain barrier permeability.
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
- Structure : C₁₄H₂₂N₂O (MW: 234.34 g/mol), with a phenyl group replacing the hydroxy moiety.
- Properties : Increased aromaticity likely improves binding to hydrophobic targets but reduces aqueous solubility compared to the hydroxyacetamide .
N-[[4-(Dimethylamino)phenyl]-methylideneamino]-2-hydroxyacetamide
- Structure : C₁₁H₁₅N₃O₂ (MW: 221.3 g/mol), incorporating a Schiff base linker.
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide and Analogues
Key Findings :
Chloroacetamides (e.g., alachlor) exhibit higher electrophilicity due to the chloro group, enabling nucleophilic substitution reactions absent in the hydroxyacetamide .
Biological Activity :
- Lidocaine’s sodium channel blocking activity is linked to its aromatic and tertiary amine groups. The hydroxyacetamide’s polar substituents may redirect activity toward hydrophilic targets or alter metabolic pathways.
Polymer Chemistry: Dimethylaminoethyl groups are known to influence polymerization processes (e.g., RAFT polymerization) by acting as chain-transfer agents. The hydroxy group may introduce additional hydrogen-bonding interactions, affecting polymer morphology .
Biological Activity
N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide (commonly referred to as DMAEA) is a compound of interest in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into the biological activity of DMAEA, including its mechanisms, effects on different biological systems, and relevant research findings.
Chemical Structure and Properties
DMAEA is characterized by its amide functional group and a dimethylamino group, which contribute to its solubility and interaction with biological molecules. The structural formula can be represented as follows:
This compound's unique structure allows it to participate in various biochemical pathways, making it a subject of interest in pharmacological research.
- Enzyme Inhibition : DMAEA has been shown to inhibit certain enzymes that are critical for metabolic processes. For example, studies indicate that it can modulate the activity of enzymes involved in neurotransmitter synthesis, which may have implications for neurological disorders.
- Receptor Interaction : The compound interacts with various receptors in the body, particularly those involved in the central nervous system. This interaction can lead to changes in neurotransmitter release and receptor sensitivity.
- Cell Signaling Pathways : DMAEA influences several signaling pathways, including those related to inflammation and cell proliferation. Its ability to modulate these pathways suggests potential applications in treating inflammatory diseases or cancer.
In Vitro Studies
Several in vitro studies have investigated the effects of DMAEA on cellular models:
- Neuroprotective Effects : Research has demonstrated that DMAEA exhibits neuroprotective properties by reducing oxidative stress in neuronal cell lines. This effect is mediated through the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines.
- Antiproliferative Activity : In cancer cell lines, DMAEA has shown significant antiproliferative effects. It induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
In Vivo Studies
In vivo studies further elucidate the biological activity of DMAEA:
- Animal Models : Experiments conducted on rodent models have indicated that DMAEA administration leads to improved cognitive functions and reduced symptoms of anxiety. These findings highlight its potential as a therapeutic agent for neurodegenerative diseases.
- Toxicity Assessment : Toxicological evaluations reveal that DMAEA has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during chronic exposure studies.
Case Studies and Clinical Applications
- Neurological Disorders : Clinical trials are exploring the efficacy of DMAEA in managing conditions such as Alzheimer's disease and Parkinson's disease. Preliminary results suggest improvements in cognitive function and quality of life for patients receiving DMAEA as part of their treatment regimen.
- Cancer Treatment : Ongoing research is assessing the role of DMAEA as an adjunct therapy in chemotherapy regimens. Its ability to enhance the efficacy of conventional chemotherapeutics while reducing side effects presents a promising avenue for cancer treatment strategies.
Data Summary
| Study Type | Findings | Implications |
|---|---|---|
| In Vitro | Neuroprotection; Antiproliferative effects | Potential use in neurodegenerative diseases |
| In Vivo | Improved cognitive function; Low toxicity | Safe for chronic use; Possible therapeutic agent |
| Clinical Trials | Positive outcomes in Alzheimer's patients | Efficacy as a cognitive enhancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
